(E)-tert-butyl 4-styrylbenzoate
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Overview
Description
Tert-butyl 4-(2-phenylethenyl)benzoate: is an organic compound with the molecular formula C19H20O2. It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group and a phenylethenyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One of the common methods for synthesizing tert-butyl 4-(2-phenylethenyl)benzoate involves the Suzuki–Miyaura coupling reaction.
Oxidative Coupling: Another method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide.
Industrial Production Methods: Industrial production of tert-butyl 4-(2-phenylethenyl)benzoate often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and organoboron reagents is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles such as nitronium ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3) are used to generate electrophiles for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Electrophilic Aromatic Substitution: Substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Tert-butyl 4-(2-phenylethenyl)benzoate is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine:
- The compound is studied for its potential biological activities and interactions with various biomolecules. It may serve as a precursor for the synthesis of biologically active compounds.
Industry:
- In the industrial sector, tert-butyl 4-(2-phenylethenyl)benzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-phenylethenyl)benzoate in chemical reactions involves the activation of the aromatic ring and the formation of reactive intermediates. In electrophilic aromatic substitution, the compound forms a benzenium ion intermediate, which then undergoes substitution by an electrophile . In oxidation reactions, the benzylic position is targeted, leading to the formation of benzoic acid derivatives .
Comparison with Similar Compounds
Tert-butylbenzoate: Similar in structure but lacks the phenylethenyl group.
Phenylethylbenzoate: Similar but lacks the tert-butyl group.
Vinyl 4-tert-butylbenzoate: Contains a vinyl group instead of a phenylethenyl group.
Uniqueness: Tert-butyl 4-(2-phenylethenyl)benzoate is unique due to the presence of both the tert-butyl and phenylethenyl groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile compound in organic synthesis and industrial applications.
Properties
Molecular Formula |
C19H20O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-2-phenylethenyl]benzoate |
InChI |
InChI=1S/C19H20O2/c1-19(2,3)21-18(20)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-14H,1-3H3/b10-9+ |
InChI Key |
XBYYGUZLHAWYHU-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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